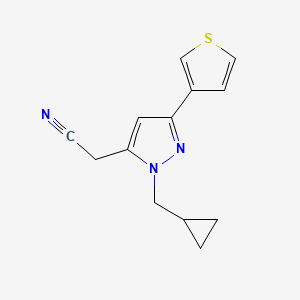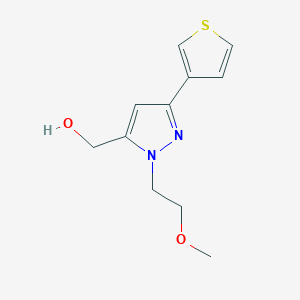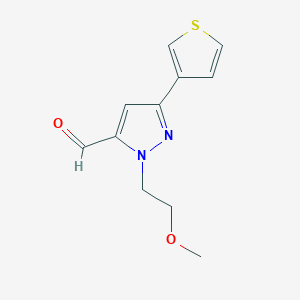
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine
説明
3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CBPPA) is a synthetic compound that has been studied for its potential applications in the scientific research field. It is a derivative of pyrazol-5-amine, which is a nitrogen-containing heterocyclic compound, and is known for its ability to form stable five-member rings. CBPPA has been used in a variety of laboratory experiments, and has been found to possess a variety of biochemical and physiological effects.
科学的研究の応用
Carcinogenic Potential and Human Exposure
- Heterocyclic amines (HCAs) like 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine are formed during the cooking of meat and fish and are considered potential human carcinogens. Humans are continually exposed to these compounds through diet. Studies have found these compounds in urine samples of healthy individuals consuming normal diets but not in inpatients receiving parenteral alimentation, suggesting dietary intake as the primary source of exposure (Ushiyama et al., 1991).
Metabolism and Biomarkers
- The metabolism of HCAs involves various enzymes, including CYP1A2, which plays a significant role in the metabolism of dietary heterocyclic amines in humans. The conversion of these compounds by CYP1A2 to their proximate carcinogens is considered their major route of metabolism (Boobis et al., 1994).
- The study of serum albumin and hemoglobin adducts as biomarkers for exposure to HCAs like PhIP in humans has shown that these biomarkers are suitable for assessing dietary exposure and internal HCA dose. This can be crucial for understanding the role of HCAs in the etiology of diseases like colon cancer (Magagnotti et al., 2000).
Interactions with Genetic Variants
- Certain genetic variants, such as polymorphisms in the CYP1A2 and NAT2 genes, have been found to influence the urinary excretion levels of HCAs like PhIP. This suggests that genetic factors may contribute to individual differences in the metabolism of these compounds and, consequently, in the susceptibility to diseases associated with HCA exposure (Moonen et al., 2004).
Implications for Disease Risk
- Exposure to HCAs and their interaction with genetic factors have been studied in relation to various cancers, including pancreatic cancer. The study of single-nucleotide polymorphisms (SNPs) in genes involved in HCA metabolism and their interaction with dietary mutagen intake has suggested gender-specific susceptibility to carcinogens in relation to pancreatic cancer (Suzuki et al., 2008).
Role in Dietary Studies
- Dietary studies have utilized the measurement of HCAs in biological samples to assess the intake of these compounds and their potential health effects. The presence and levels of HCAs in various sources have led to calls for efforts to adjust their intake to levels recommended by health agencies (Zapico et al., 2022).
特性
IUPAC Name |
5-cyclobutyl-2-piperidin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-12-8-11(9-2-1-3-9)15-16(12)10-4-6-14-7-5-10/h8-10,14H,1-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFDVOCGNYMMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















